

# N-(2-Chlorobenzyl)-3-methylaniline: Technical Guide to Mechanism & Characterization

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## Compound of Interest

Compound Name: *N*-(2-Chlorobenzyl)-3-methylaniline

CAS No.: 878561-59-2

Cat. No.: B1385438

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## Executive Summary & Compound Identity

**N-(2-Chlorobenzyl)-3-methylaniline** (CAS: 878561-59-2) is a lipophilic secondary amine characterized by a *m*-toluidine core *N*-alkylated with a 2-chlorobenzyl group. It serves as a high-value building block in medicinal chemistry, particularly in the development of calcium-sensing receptor (CaSR) modulators, antioxidants, and ion channel blockers.

- IUPAC Name: *N*-[(2-chlorophenyl)methyl]-3-methylaniline
- Molecular Formula: C<sub>14</sub>H<sub>14</sub>ClN
- Molecular Weight: 231.72 g/mol
- Key Functional Groups: Secondary amine (H-bond donor/acceptor), Chlorinated aromatic ring (lipophilic anchor), Methyl-substituted phenyl ring (steric modulator).

## Mechanism of Action (MoA)

The mechanism of action for **N-(2-Chlorobenzyl)-3-methylaniline** is defined by its dual role as a pharmacophore (biological interactor) and a chemical effector (antioxidant/reactive intermediate).

## Pharmacological Interactions (SAR-Based)

Based on the structural homology with known bioactive N-benzylanilines (e.g., specific calcimimetics and KCNQ openers), this compound acts through hydrophobic allosteric modulation.

- **Hydrophobic Pocket Binding:** The 2-chlorobenzyl moiety functions as a "lipophilic anchor." In G-Protein Coupled Receptors (GPCRs) or Ion Channels, this group inserts into deep hydrophobic clefts (e.g., transmembrane domains), stabilized by   
  
-stacking interactions with aromatic residues (Phe, Trp).
- **Steric Locking:** The 3-methyl group on the aniline ring provides restricted rotation, potentially locking the molecule into a bioactive conformation that favors binding to specific allosteric sites over the orthosteric site.
- **Ion Channel Modulation:** Similar scaffolds have been implicated in blocking voltage-gated sodium channels (   
  
 ) or opening potassium channels (   
  
 ) by stabilizing the channel in a closed or open state, respectively.

## Chemical Mechanism: Antioxidant Activity

The secondary amine functionality allows the compound to act as a radical scavenger via Hydrogen Atom Transfer (HAT).

- **Mechanism:**
- **Stabilization:** The resulting aminyl radical (   
  
 ) is stabilized by resonance delocalization across the biphenyl-like system, preventing propagation of oxidative damage. This mimics the action of diphenylamine antioxidants used in industrial applications.

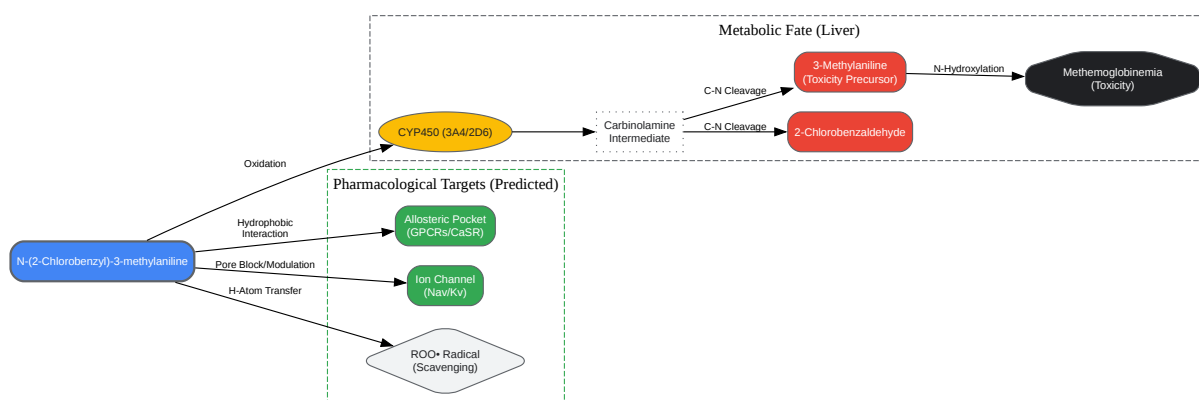
## Metabolic Mechanism (Bioactivation & Clearance)

Understanding the metabolic fate is crucial for determining the duration of action and potential toxicity.

- N-Dealkylation (Primary Route): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) attack the benzylic carbon, leading to the cleavage of the C-N bond.
  - Products: 2-Chlorobenzaldehyde + 3-Methylaniline (m-Toluidine).
- Toxicity Implication: The release of 3-methylaniline is the critical safety concern. Free anilines can undergo N-hydroxylation to form phenylhydroxylamines, which oxidize hemoglobin ( ) to methemoglobin ( ), causing methemoglobinemia.

## Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the metabolic activation and potential pharmacological targets of the scaffold.



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Caption: Figure 1. Metabolic degradation pathways (red) and predicted pharmacological interaction nodes (green) for **N-(2-Chlorobenzyl)-3-methylaniline**.

## Experimental Protocols

To validate the mechanism of action and utility of this compound, the following self-validating protocols are recommended.

### Synthesis: Reductive Amination (Standardized)

This protocol ensures high purity for biological testing, avoiding contamination with primary amine precursors.

Reagents: 3-Methylaniline (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

Step	Operation	Critical Parameter (Validation)
1. Imine Formation	Mix amine and aldehyde in DCE with 1% AcOH. Stir 2h @ RT.	TLC/LCMS: Disappearance of aldehyde peak. Formation of imine intermediate ( ).
2. Reduction	Add STAB portion-wise over 30 min. Stir 12h.	Control: Maintain temp < 25°C to prevent over-reduction or side reactions.
3. Quench	Add sat. . Extract with DCM.[1]	pH Check: Aqueous layer must be pH > 8 to ensure free base extraction.
4. Purification	Flash Chromatography (Hexane/EtOAc).	NMR: Verify disappearance of imine proton (~8.5 ppm) and appearance of benzylic (~4.4 ppm).

## Metabolic Stability Assay (Microsomal Stability)

To determine the intrinsic clearance and verify the N-dealkylation mechanism.

- Preparation: Incubate test compound ( ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH-regenerating system.
- Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).
- Analysis: LC-MS/MS (MRM mode).

- Monitor: Parent ion loss.
- Monitor: Appearance of 3-methylaniline ( $m/z \sim 108$ ) and 2-chlorobenzaldehyde ( $m/z \sim 141$ ).

- Calculation: Plot

vs. time to determine

and

.

## Antioxidant Capacity (DPPH Assay)

To quantify the chemical MoA as a radical scavenger.

- Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol ( ).

- Procedure: Mix

compound (serial dilutions) with

DPPH solution.

- Incubation: 30 min in dark at RT.

- Readout: Absorbance at 517 nm.

- Result: Calculate

(concentration required to scavenge 50% of DPPH radical).

- Positive Control: Ascorbic Acid or Trolox.

## Safety & Handling (SDS Summary)

- Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

- Specific Risk: Methemoglobinemia. Absorption of the aniline metabolite through skin or inhalation can cause cyanosis.
- PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Secondary amines are prone to oxidation (browning) upon air exposure.

## References

- Chemical Identity & Properties
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  - Source: Ishikawa, T., et al. (2024). "Synthesis of 2-benzyl N-substituted anilines via imine condensation." Beilstein Journal of Organic Chemistry.
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  - Source: "N-Methylaniline: Toxicology and Application." [3] ChemicalBook.

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